N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide
Description
Properties
Molecular Formula |
C20H21NO5S |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C20H21NO5S/c1-13-7-8-16(25-13)11-21(15-9-10-27(23,24)12-15)20(22)19-14(2)17-5-3-4-6-18(17)26-19/h3-8,15H,9-12H2,1-2H3 |
InChI Key |
NRQYOBNAEWUCRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CN(C2CCS(=O)(=O)C2)C(=O)C3=C(C4=CC=CC=C4O3)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes the following steps:
Formation of the dioxidotetrahydrothiophene ring: This step involves the oxidation of tetrahydrothiophene using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form the dioxidotetrahydrothiophene ring.
Synthesis of the methylfuran moiety: The methylfuran group is synthesized through the alkylation of furan with methyl iodide in the presence of a strong base like sodium hydride (NaH).
Coupling of the benzofuran carboxamide group: The benzofuran carboxamide group is introduced through a coupling reaction between 1-benzofuran-2-carboxylic acid and an appropriate amine derivative, using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial production methods for this compound would likely involve optimization of these synthetic steps to improve yield, reduce costs, and ensure scalability.
Chemical Reactions Analysis
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophene ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the carbonyl group in the benzofuran carboxamide moiety, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylfuran moiety, using nucleophiles like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound shows promise as a potential drug candidate due to its ability to interact with specific biological targets. Key areas of research include:
- Enzyme Inhibition : It may serve as an inhibitor for certain enzymes involved in disease pathways.
- G Protein-Gated Inwardly Rectifying Potassium Channels (GIRK) Activation : Studies indicate that it can activate GIRK channels, which are crucial for regulating neuronal excitability and cardiac function . This mechanism may contribute to neuroprotective effects.
Materials Science
The unique structural properties of the compound make it suitable for applications in materials science:
- Organic Semiconductors : Its electronic properties could be harnessed in the development of organic electronic devices.
- Polymers : The compound may be incorporated into polymer matrices to enhance their functional properties.
Biological Studies
In biological research, this compound can be utilized to explore various pathways and interactions:
- Cancer Research : Preliminary studies suggest that it may inhibit cell migration and invasion in cancer cell lines, indicating potential anti-metastatic properties . This effect could be mediated through interactions with proteins involved in tumor progression.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various therapeutic contexts:
- Neuroprotective Effects :
- Anti-Cancer Activity :
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide involves its interaction with GIRK channels. These channels are involved in regulating neuronal excitability and neurotransmitter release. The compound acts as an activator of GIRK1/2 channels, enhancing their activity and leading to increased potassium ion flow into the cell. This hyperpolarizes the cell membrane, reducing neuronal excitability and potentially providing therapeutic benefits in conditions characterized by excessive neuronal activity .
Comparison with Similar Compounds
Core Benzofuran Modifications
- Target Compound : The 3-methyl-1-benzofuran-2-carboxamide core provides a planar aromatic system with moderate lipophilicity.
- Analog 1 (CAS 951900-97-3) : Replaces the benzofuran with a furan-2-carboxamide and introduces a 2-chlorophenyl group, increasing steric bulk and electron-withdrawing effects .
- Analog 2 (CAS 879927-35-2) : Retains the benzofuran core but adds a 5-chloro substituent and 3,6-dimethyl groups, enhancing hydrophobicity and steric hindrance .
- Analog 3 (CAS 887709-39-9) : Substitutes the sulfone-containing tetrahydrothiophene with a 5-ethyl-1,3,4-thiadiazol-2-yl group, reducing polarity and introducing heterocyclic nitrogen atoms .
Nitrogen Substituents
- The target compound’s 1,1-dioxidotetrahydrothiophen-3-yl group contributes to solubility via sulfone polarity, whereas Analog 3’s thiadiazole lacks this feature.
- The 5-methylfuran-2-ylmethyl group in the target and Analog 2 supports π-stacking interactions, absent in Analog 1’s N-methyl and chlorophenyl substituents.
Physicochemical Properties
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide is a compound of significant interest due to its unique chemical structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a benzofuran moiety linked to a tetrahydrothiophene ring with a sulfone group, which contributes to its biological properties. The molecular formula is C₁₄H₁₅N₁O₄S, with a molecular weight of 293.34 g/mol .
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅N₁O₄S |
| Molecular Weight | 293.34 g/mol |
| IUPAC Name | N-(1,1-dioxothiolan-3-yl)-3-methyl-1-benzofuran-2-carboxamide |
| InChI Key | KFLMZZNRFKJTBR-UHFFFAOYSA-N |
Antimicrobial Activity
Recent studies have demonstrated that benzofuran derivatives exhibit promising antimicrobial properties. For instance, compounds derived from benzofuran have shown significant activity against Mycobacterium tuberculosis and various fungal strains. The structure of this compound suggests potential efficacy against these pathogens due to the presence of both the benzofuran and tetrahydrothiophene components .
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes or pathways in microorganisms. For instance, similar compounds have been found to inhibit DNA gyrase and disrupt cell wall synthesis in bacteria, leading to their antimicrobial effects .
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds:
- Antitubercular Activity : A study synthesized various benzofuran derivatives and tested them against M. tuberculosis, revealing that specific substitutions on the benzofuran ring significantly enhanced their activity (MIC values as low as 2 µg/mL) .
- Antifungal Activity : In another investigation, benzofuran derivatives were tested for antifungal properties against species such as Candida krusei and Aspergillus niger. The results indicated that certain modifications led to MIC values comparable to established antifungal agents .
- G Protein-Gated Inwardly Rectifying Potassium Channels (GIRK) Activation : Research has identified derivatives of tetrahydrothiophene as selective GIRK channel activators, suggesting potential applications in neurological disorders .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for producing high-purity N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide?
- Methodology : Use nucleophilic acyl substitution or coupling reactions (e.g., amide bond formation) under inert atmospheres. Key parameters include:
- Solvent : Polar aprotic solvents like DMF or DMSO to enhance reactivity .
- Catalyst : LiH or carbodiimides (e.g., EDC/HOBt) for activating carboxyl groups .
- Temperature : 60–80°C to balance reaction rate and side-product formation .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Analytical Techniques :
Q. What strategies mitigate hydrolytic or oxidative degradation during storage?
- Stability Protocols :
- Storage : -20°C in amber vials under argon to prevent light/oxygen exposure .
- Buffering : Lyophilize with cryoprotectants (e.g., trehalose) for long-term stability .
- QC Monitoring : Monthly HPLC analysis to track degradation products (e.g., free benzofuran acid) .
Q. How to design initial biological activity screens for this compound?
- In Vitro Assays :
- Enzyme Inhibition : Test against kinases (IC50 via fluorescence polarization) or proteases (FRET-based substrates) .
- Cellular Uptake : Use fluorescent analogs (e.g., BODIPY tagging) in HEK293 or HepG2 cells .
- Controls : Include DMSO vehicle and positive controls (e.g., staurosporine for kinases) .
Advanced Research Questions
Q. What mechanistic studies elucidate the compound’s interaction with sulfotransferases or cytochrome P450 isoforms?
- Approach :
- Docking Simulations : Use Schrödinger Suite or AutoDock Vina with crystal structures (e.g., PDB 3A4) to predict binding poses .
- Kinetic Analysis : Measure Km and Vmax via LC-MS/MS metabolite profiling (e.g., sulfated derivatives) .
- Mutagenesis : Target active-site residues (e.g., Tyr-181 in SULT1A1) to validate binding .
Q. How to address contradictory solubility data in polar vs. nonpolar solvents?
- Resolution Workflow :
Solubility Screening : Use shake-flask method with UV/Vis quantification (λmax ~270 nm) .
Co-solvent Blends : Test PEG-400/water or cyclodextrin complexes for enhanced aqueous solubility .
Molecular Dynamics : Simulate solvation shells in GROMACS to explain polarity-driven discrepancies .
Q. What in vivo models are suitable for pharmacokinetic profiling?
- Model Selection :
- Rodents : Sprague-Dawley rats (IV/PO dosing, plasma sampling at 0–24h) .
- Tissue Distribution : Radiolabel compound (14C) with autoradiography of brain/liver .
- Metabolite ID : LC-HRMS of urine/feces to map Phase I/II transformations .
Q. How to optimize selectivity over structurally related benzofuran analogs?
- SAR Strategies :
Data Contradiction Analysis
Q. How to resolve discrepancies between computational binding affinity predictions and experimental IC50 values?
- Troubleshooting Steps :
Force Field Validation : Re-run docking with AMBER vs. CHARMM parameters .
Protonation States : Adjust ligand/receptor pKa using ChemAxon .
Experimental Replicates : Confirm IC50 via orthogonal assays (e.g., SPR vs. fluorescence) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
